molecular formula C12H13N3O3S2 B11155766 2-(ethylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

2-(ethylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11155766
M. Wt: 311.4 g/mol
InChI Key: MKXHNUPDEUUDEY-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with an ethylsulfonyl group and a 5-methyl-1,3,4-thiadiazol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the 5-methyl-1,3,4-thiadiazole-2-yl moiety: This can be achieved by reacting appropriate precursors under specific conditions to form the thiadiazole ring.

    Introduction of the ethylsulfonyl group: This step involves the sulfonylation of the benzamide core using ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling of the thiadiazole moiety with the benzamide core: This final step involves the coupling of the synthesized thiadiazole moiety with the benzamide core under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

2-(Ethylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways involving thiadiazole derivatives.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds with target proteins, while the thiadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the specific combination of the ethylsulfonyl group and the 5-methyl-1,3,4-thiadiazol-2-yl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13N3O3S2

Molecular Weight

311.4 g/mol

IUPAC Name

2-ethylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C12H13N3O3S2/c1-3-20(17,18)10-7-5-4-6-9(10)11(16)13-12-15-14-8(2)19-12/h4-7H,3H2,1-2H3,(H,13,15,16)

InChI Key

MKXHNUPDEUUDEY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=C(S2)C

Origin of Product

United States

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